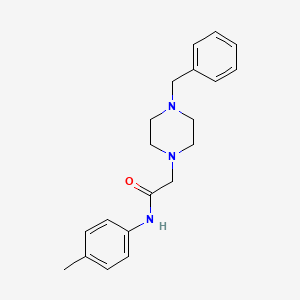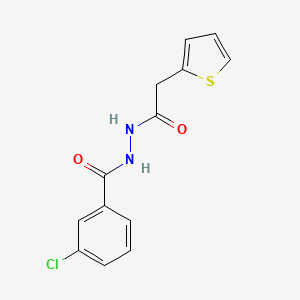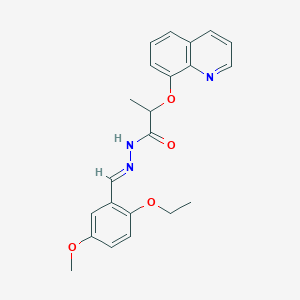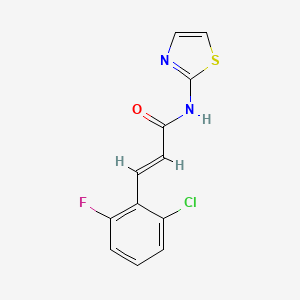![molecular formula C24H12N4O4 B5762825 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as DPPZ, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields, including chemistry, biology, and material science.
科学研究应用
2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been studied extensively for its potential applications in various scientific fields. In chemistry, 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been used as a ligand for the synthesis of metal complexes with interesting photophysical and electrochemical properties. In biology, 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been shown to exhibit DNA-binding and intercalating properties, making it a potential candidate for the development of anticancer and antimicrobial agents. In material science, 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been used as a building block for the synthesis of functional materials such as coordination polymers and metal-organic frameworks.
作用机制
The mechanism of action of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone as a DNA-binding agent involves the intercalation of the planar aromatic rings of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has also been shown to induce DNA cleavage through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has also been shown to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been shown to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone in lab experiments is its high affinity for DNA, which makes it a useful tool for studying DNA structure and function. However, one of the limitations of using 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One area of research is the development of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone-based metal complexes with improved photophysical and electrochemical properties for use in optoelectronic devices. Another area of research is the development of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone-based anticancer and antimicrobial agents with improved efficacy and selectivity. Additionally, the use of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone as a building block for the synthesis of functional materials with novel properties is an area of active research.
合成方法
The synthesis of 2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves the condensation reaction between 2,7-dipyridin-2-yl-1,8-naphthyridine and 1,3,6,8-tetraketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow solid, which can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
属性
IUPAC Name |
6,13-dipyridin-2-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4O4/c29-21-13-7-9-15-20-16(24(32)28(23(15)31)18-6-2-4-12-26-18)10-8-14(19(13)20)22(30)27(21)17-5-1-3-11-25-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQJBNNVJJILSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=N6)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-di(pyridin-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)

![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)


![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)